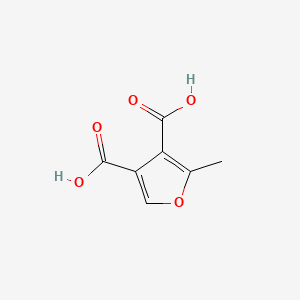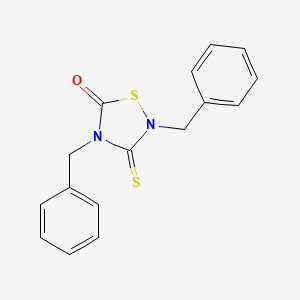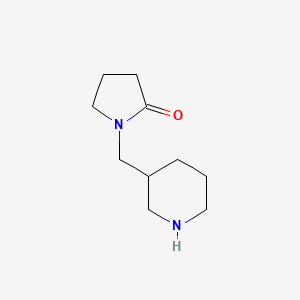
2-methylfuran-3,4-dicarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylfuran-3,4-dicarboxylic Acid is a chemical compound with the molecular formula C7H6O5 . It is also known by other names such as 2-methyl-3,4-furandicarboxylic acid . The molecular weight of this compound is 170.12 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Methylfuran-3,4-dicarboxylic Acid consists of a furan ring with a methyl group attached at the 2-position and carboxylic acid groups attached at the 3 and 4 positions . The InChI string representation of the molecule is InChI=1S/C7H6O5/c1-3-5 (7 (10)11)4 (2-12-3)6 (8)9/h2H,1H3, (H,8,9) (H,10,11) . The Canonical SMILES representation is CC1=C (C (=CO1)C (=O)O)C (=O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylfuran-3,4-dicarboxylic Acid include a molecular weight of 170.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are 170.02152329 g/mol . The Topological Polar Surface Area is 87.7 Ų . The Heavy Atom Count is 12 .
Wissenschaftliche Forschungsanwendungen
Sustainable Chemistry and Material Science 2-Methylfuran-3,4-dicarboxylic acid plays a significant role in the sustainable production of polymers and functional materials. Its derivative, 5-Hydroxymethylfurfural (HMF), is considered a pivotal platform chemical derived from biomass, potentially replacing non-renewable hydrocarbon sources. HMF and its derivatives, such as 2,5-furandicarboxylic acid, are promising feedstocks for synthesizing a new generation of environmentally friendly polymers and materials, highlighting the move towards a more sustainable chemical industry. This transition is critical in the context of reducing reliance on fossil fuels and mitigating climate change impacts (Chernyshev, Kravchenko, & Ananikov, 2017).
Biotechnology and Fermentation Processes In the realm of biotechnology, medium-chain dicarboxylic acids (MDCAs), including derivatives of 2-methylfuran-3,4-dicarboxylic acid, are crucial for producing bio-based nylon materials. The microbial fermentation process for MDCAs presents an environmentally friendly alternative to chemical synthesis, aligning with the growing emphasis on sustainable industrial processes. Advances in metabolic engineering and synthetic biology are instrumental in overcoming existing barriers, thereby enhancing the bio-based production efficiency of these valuable chemical compounds (Li et al., 2020).
Environmental and Ecological Research The study of herbicides, including 2,4-dichlorophenoxyacetic acid (a compound related to 2-methylfuran-3,4-dicarboxylic acid through its furan backbone), has revealed significant insights into the environmental and ecological impacts of these chemicals. Research focusing on the toxicity and mutagenicity of such herbicides underscores the importance of understanding their effects on non-target species, particularly in aquatic ecosystems. This knowledge is crucial for developing safer pest control methods and mitigating the environmental footprint of agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).
Eigenschaften
IUPAC Name |
2-methylfuran-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVWTHJBGHANLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406163 |
Source


|
| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylfuran-3,4-dicarboxylic Acid | |
CAS RN |
54576-44-2 |
Source


|
| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)









![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)